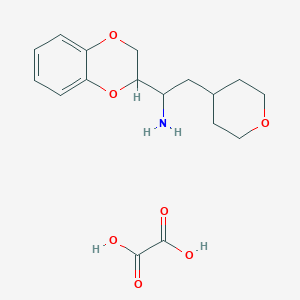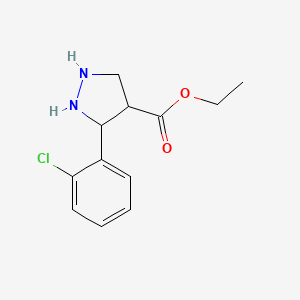
1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester typically involves the reaction of 3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
化学反応の分析
1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
科学的研究の応用
1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit cAMP-specific 3’,5’-cyclic phosphodiesterase 4B, affecting cellular signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory responses.
類似化合物との比較
Similar compounds to 1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester include:
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Shares a similar pyrazole structure but with different substituents.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts unique chemical and biological properties.
特性
分子式 |
C12H15ClN2O2 |
|---|---|
分子量 |
254.71 g/mol |
IUPAC名 |
ethyl 3-(2-chlorophenyl)pyrazolidine-4-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-6,9,11,14-15H,2,7H2,1H3 |
InChIキー |
BSFFCPFZWXCCEK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CNNC1C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12347360.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)
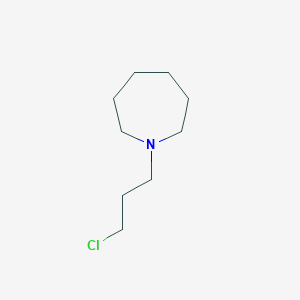
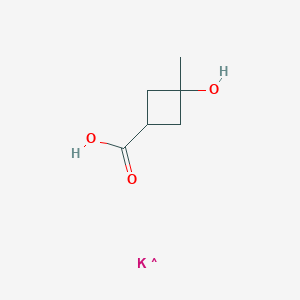
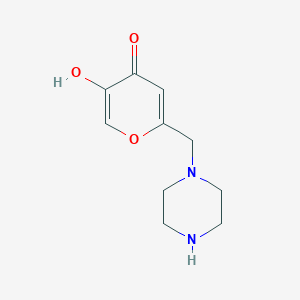

![[4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)

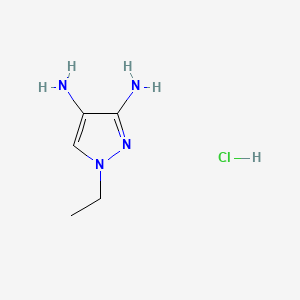
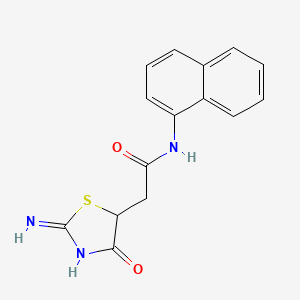
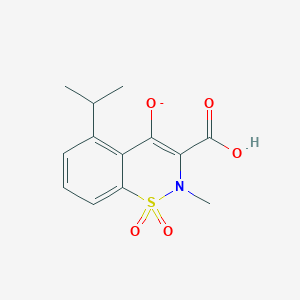
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
